5-(Difluoromethyl)oxazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Bioisosterism

Replace metabolically labile methyl groups with a -CF₂H bioisostere that modulates H-bond acidity and passive permeability without promiscuity. - **Key property:** pKAHY 0.89 (25× more H-bond acidic than -CH₃, pKAHY -0.53) - **PK gain:** Human liver microsomal t½ >60 min vs <10 min for methyl analog - **LogP modulation:** Hansch π = 0.68; Δπ +0.12 vs -CH₃ for balanced lipophilicity Immediate shipment, 98%+ purity, for hit-to-lead and agrochemical intermediate synthesis.

Molecular Formula C4H3F2NO
Molecular Weight 119.07 g/mol
Cat. No. B12075025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)oxazole
Molecular FormulaC4H3F2NO
Molecular Weight119.07 g/mol
Structural Identifiers
SMILESC1=C(OC=N1)C(F)F
InChIInChI=1S/C4H3F2NO/c5-4(6)3-1-7-2-8-3/h1-2,4H
InChIKeyRUNSGKIFDXXMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Difluoromethyl)oxazole: Procurement-Ready Building Block


5-(Difluoromethyl)oxazole (CAS: 2022038-33-9; C₄H₃F₂NO; MW: 119.07) is a fluorinated heterocyclic scaffold . It consists of a five-membered oxazole ring (1,3-oxazole) bearing a difluoromethyl (-CF₂H) group at the 5-position . This functional group, a bioisostere for a hydroxyl or thiol moiety, imparts distinct properties for drug and agrochemical discovery [1]. The compound serves as a versatile building block for late-stage functionalization, enabling the synthesis of diverse difluoromethylated analogs [2].

Fluorinated oxazole scaffold for late-stage modification
Lipophilic H-bond donor (-CF₂H) as OH/SH bioisostere
Supports SAR-driven hit-to-lead optimization workflows

5-(Difluoromethyl)oxazole: Not Interchangeable with Analogs


In drug discovery and agrochemical research, substituting one oxazole derivative for another is not trivial. The specific placement of a single substituent, like the -CF₂H group, profoundly alters a molecule's physicochemical and biological profile. The difluoromethyl group is not a simple methyl replacement; it acts as a lipophilic hydrogen-bond donor, which can drastically affect target binding, membrane permeability, and metabolic stability [1]. Replacing 5-(difluoromethyl)oxazole with, for instance, 5-methyloxazole or an unsubstituted oxazole would yield a different molecular entity with unpredictable and likely inferior performance in a given assay [2]. The quantitative evidence below demonstrates these critical differences, guiding a more informed and precise procurement strategy.

H-Bond Donor Divergence
The -CF₂H group provides lipophilic H-bond donation; replacing with -CH₃ or -H may alter target binding profile and potency.
Lipophilicity Shift
-CF₂H increases logP relative to -CH₃; permeability and solubility properties may not directly transfer to analogs.
Metabolic Stability Context
Substituting -CF₂H with -CH₃ may reduce resistance to oxidative metabolism, potentially altering in vitro half-life outcomes.

5-(Difluoromethyl)oxazole: Comparative Evidence Guide


Hydrogen-Bond Donation Enhances Target Affinity

The -CF₂H group of 5-(difluoromethyl)oxazole is a significantly stronger hydrogen-bond (H-bond) donor than a methyl group (-CH₃), which is often found in analogous non-fluorinated building blocks. This property can be exploited to enhance binding affinity to a biological target. A comprehensive medicinal chemistry study quantified this effect by comparing the H-bond acidity (pKAHY) of a model difluoromethyl compound (PhCF₂H, pKAHY = 0.89) to that of a comparable methyl compound (PhCH₃, pKAHY = -0.53) in CCl₄ [1].

H-Bond Acidity (pKAHY)
Cross-study comparable
PhCF₂H 0.89 vs PhCH₃ −0.53
+1.42 log units (~25× H-bond capacity)
Supports target engagement via stronger H-bond interaction design
Measured in CCl₄; model compound comparison
Medicinal Chemistry Structure-Activity Relationship (SAR) Bioisosterism

Lipophilicity Tuning with -CF₂H

The -CF₂H group is a well-documented tool for increasing lipophilicity compared to a hydrogen atom or a hydroxyl group. While a direct logP/D measurement for 5-(difluoromethyl)oxazole is not widely reported in peer-reviewed literature, the class-level effect is strongly established. The replacement of a -CH₃ group (Hansch π = 0.56) with a -CF₂H group (Hansch π = 0.68) results in a quantifiable increase in lipophilicity [1]. This moderate, predictable increase in logP is crucial for optimizing membrane permeability and oral absorption without drastically increasing the risk of off-target toxicity, a common issue with more lipophilic fluorinated groups like -CF₃ (Hansch π = 0.88) [2].

Lipophilicity (Hansch π)
Class-level inference
π -CF₂H 0.68 vs -CH₃ 0.56 vs -CF₃ 0.88
+0.12 vs. -CH₃; −0.20 vs. -CF₃
Supports moderate lipophilicity tuning for permeability optimization
Class-level Hansch constants; verify for specific analog
Drug Discovery ADME Lead Optimization

Metabolic Stability: -CF₂H vs. -CH₃

A primary liability of the methyl group (-CH₃) in drug candidates is its susceptibility to cytochrome P450 (CYP)-mediated oxidation, leading to rapid metabolic clearance. The -CF₂H group acts as a bioisostere that effectively blocks this metabolic soft spot. A study on PDE4 inhibitors demonstrated this principle: replacing a -CH₃ group with a -CF₂H group increased the half-life (t₁/₂) of a close analog in human liver microsomes from <10 minutes to >60 minutes [1]. While not a direct measurement of 5-(difluoromethyl)oxazole itself, this cross-study data provides strong, class-level evidence of the metabolic stability advantage conferred by the -CF₂H group compared to a -CH₃ group [2].

Microsomal Stability (t₁/₂)
Cross-study comparable
≥6× half-life extension
-CF₂H analog >60 min vs -CH₃ analog
Supports metabolic soft-spot blocking strategy for improved microsomal stability
Human liver microsomes; PDE4 inhibitor analog comparison
Drug Metabolism Pharmacokinetics (PK) Lead Optimization

5-(Difluoromethyl)oxazole: Application Scenarios


Lead Optimization for Binding Affinity

Research groups focusing on hit-to-lead and lead optimization should procure 5-(difluoromethyl)oxazole to exploit its superior hydrogen-bond donating capacity. The data show a 25-fold increase in H-bond acidity compared to a methyl analog (pKAHY 0.89 vs. -0.53) [1], making it an ideal building block for designing analogs that require stronger, more specific interactions with a target protein's H-bond acceptor residues, such as the backbone carbonyls of kinases or proteases.

ADME/PK: Mitigating Oxidative Metabolism

Teams encountering rapid in vitro clearance in microsomal stability assays should use 5-(difluoromethyl)oxazole as a strategic replacement for metabolically labile methyl groups. Comparative evidence demonstrates that a -CF₂H group can extend a compound's half-life in human liver microsomes by at least 6-fold (>60 min vs. <10 min) [1], providing a clear, data-backed solution to improve the pharmacokinetic profile of a lead series.

Agrochemical Discovery: Fungicides & Insecticides

The difluoromethyl group is a privileged motif in modern agrochemicals due to its ability to enhance both potency and metabolic stability. 5-(Difluoromethyl)oxazole serves as a crucial intermediate for constructing novel active ingredients. The targeted modulation of lipophilicity (Hansch π = 0.68) [1] allows formulation chemists to optimize the compound's ability to penetrate plant cuticles or insect exoskeletons, while the improved metabolic stability ensures longer duration of action in the field.

Chemical Biology: Lipophilic Probes

For the development of cell-permeable chemical probes, the modest increase in lipophilicity provided by the -CF₂H group (Δ Hansch π +0.12 vs. -CH₃) [1] is highly advantageous. It enhances passive membrane diffusion without inducing the extreme hydrophobicity and associated promiscuity of a -CF₃ group. 5-(Difluoromethyl)oxazole is therefore a preferred building block for creating high-quality tool compounds for target validation and mechanism-of-action studies.

Application
Selection Property
Validation Focus
Binding affinity optimization
Lipophilic H-bond donor scaffold
Target engagement via H-bond acceptor interaction context
Oxidative metabolism mitigation
Metabolic soft-spot blocking bioisostere
Microsomal stability (t₁/₂) assay context
Agrochemical active ingredient design
Lipophilicity tuning for cuticle penetration
Field residual stability and penetration assay context
Cell-permeable probe development
Moderate lipophilicity for membrane diffusion
Cell-based target engagement and permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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